Docetaxel 2',7,10-Tris(triethylsilyl) Ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Docetaxel 2’,7,10-Tris(triethylsilyl) Ether is a derivative of Docetaxel, a well-known chemotherapeutic agent used in the treatment of various cancers, including breast, head and neck, stomach, prostate, and non-small cell lung cancer . This compound is characterized by the presence of three triethylsilyl groups attached to the Docetaxel molecule, which can influence its chemical properties and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Docetaxel 2’,7,10-Tris(triethylsilyl) Ether typically involves the protection of hydroxyl groups in the Docetaxel molecule using triethylsilyl chloride in the presence of a base such as imidazole or pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ethers. The general reaction scheme can be summarized as follows:
Starting Material: Docetaxel
Reagents: Triethylsilyl chloride, imidazole or pyridine
Conditions: Anhydrous solvent (e.g., dichloromethane), room temperature
Product: Docetaxel 2’,7,10-Tris(triethylsilyl) Ether
Industrial Production Methods
Industrial production of Docetaxel 2’,7,10-Tris(triethylsilyl) Ether follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Docetaxel 2’,7,10-Tris(triethylsilyl) Ether can undergo various chemical reactions, including:
Oxidation: The triethylsilyl groups can be oxidized to form silanols.
Reduction: Reduction of the ester groups can lead to the formation of alcohols.
Substitution: The triethylsilyl groups can be replaced by other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Oxidation: Formation of silanols.
Reduction: Formation of alcohols.
Substitution: Formation of new functionalized derivatives of Docetaxel.
Scientific Research Applications
Docetaxel 2’,7,10-Tris(triethylsilyl) Ether has several applications in scientific research:
Mechanism of Action
The mechanism of action of Docetaxel 2’,7,10-Tris(triethylsilyl) Ether is similar to that of Docetaxel. It binds to tubulin, a protein involved in the formation of microtubules, and stabilizes microtubules, preventing their depolymerization . This disruption of microtubule dynamics inhibits cell division, leading to cell cycle arrest and apoptosis (programmed cell death) in cancer cells . The triethylsilyl groups may enhance the compound’s stability and bioavailability, potentially improving its therapeutic efficacy .
Comparison with Similar Compounds
Similar Compounds
Docetaxel: The parent compound, widely used in cancer therapy.
Paclitaxel: Another chemotherapeutic agent with a similar mechanism of action.
Cabazitaxel: A semi-synthetic derivative of Docetaxel with improved efficacy in certain cancers.
Uniqueness
Docetaxel 2’,7,10-Tris(triethylsilyl) Ether is unique due to the presence of triethylsilyl groups, which can enhance its chemical stability and potentially improve its pharmacokinetic properties . This modification may also reduce the compound’s susceptibility to metabolic degradation, leading to prolonged activity in the body .
Properties
Molecular Formula |
C61H95NO14Si3 |
---|---|
Molecular Weight |
1150.7 g/mol |
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1-hydroxy-10,14,17,17-tetramethyl-15-[(2R,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenyl-2-triethylsilyloxypropanoyl]oxy-11-oxo-9,12-bis(triethylsilyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C61H95NO14Si3/c1-18-77(19-2,20-3)74-45-37-46-60(39-69-46,72-41(11)63)51-53(71-54(65)43-35-31-28-32-36-43)61(68)38-44(40(10)47(58(61,15)16)49(52(64)59(45,51)17)75-78(21-4,22-5)23-6)70-55(66)50(76-79(24-7,25-8)26-9)48(42-33-29-27-30-34-42)62-56(67)73-57(12,13)14/h27-36,44-46,48-51,53,68H,18-26,37-39H2,1-17H3,(H,62,67)/t44-,45-,46+,48-,49+,50+,51-,53-,59+,60-,61+/m0/s1 |
InChI Key |
XSQXFFURSFNBNG-DSZMJJOHSA-N |
Isomeric SMILES |
CC[Si](CC)(CC)O[C@H]1C[C@@H]2[C@@](CO2)([C@@H]3[C@@]1(C(=O)[C@@H](C4=C([C@H](C[C@@]([C@H]3OC(=O)C5=CC=CC=C5)(C4(C)C)O)OC(=O)[C@@H]([C@H](C6=CC=CC=C6)NC(=O)OC(C)(C)C)O[Si](CC)(CC)CC)C)O[Si](CC)(CC)CC)C)OC(=O)C |
Canonical SMILES |
CC[Si](CC)(CC)OC1CC2C(CO2)(C3C1(C(=O)C(C4=C(C(CC(C3OC(=O)C5=CC=CC=C5)(C4(C)C)O)OC(=O)C(C(C6=CC=CC=C6)NC(=O)OC(C)(C)C)O[Si](CC)(CC)CC)C)O[Si](CC)(CC)CC)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.